molecular formula C15H33NO B8397812 Dodecyl(2-hydroxyethyl)methylamine CAS No. 35841-91-9

Dodecyl(2-hydroxyethyl)methylamine

Cat. No.: B8397812
CAS No.: 35841-91-9
M. Wt: 243.43 g/mol
InChI Key: JOLMGYIWICXNDT-UHFFFAOYSA-N
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Description

Dodecyl(2-hydroxyethyl)methylamine is a quaternary ammonium compound (QAC) characterized by a dodecyl (C12) alkyl chain, a 2-hydroxyethyl group, and a methyl group attached to a central nitrogen atom. This structure confers both hydrophilic and lipophilic properties, making it effective in applications such as antimicrobial agents and surfactants. The compound's synthesis typically involves alkylation of methylamine with dodecyl bromide followed by hydroxyethylation, yielding a molecule with enhanced solubility and bioactivity compared to simpler ammonium salts.

The antimicrobial efficacy of this compound arises from its ability to disrupt microbial cell membranes. The long dodecyl chain penetrates lipid bilayers, while the polar hydroxyethyl group interacts with aqueous environments, creating a balanced amphiphilic structure. Studies have demonstrated its potency against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL for certain pathogens.

Properties

CAS No.

35841-91-9

Molecular Formula

C15H33NO

Molecular Weight

243.43 g/mol

IUPAC Name

2-[dodecyl(methyl)amino]ethanol

InChI

InChI=1S/C15H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)14-15-17/h17H,3-15H2,1-2H3

InChI Key

JOLMGYIWICXNDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl(2-hydroxyethyl)methylamine typically involves the reaction of dodecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Dodecylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction and improve yield. Catalysts may also be used to enhance the reaction rate and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with high purity. The use of advanced technologies and equipment ensures efficient production and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

Dodecyl(2-hydroxyethyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of halides, esters, or other substituted derivatives.

Scientific Research Applications

Dodecyl(2-hydroxyethyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of Dodecyl(2-hydroxyethyl)methylamine is primarily related to its surfactant properties. The compound can interact with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various substances. At the molecular level, it can interact with cell membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Findings :

  • Chain Length and Bioactivity : Increasing alkyl chain length correlates with enhanced antimicrobial activity. The dodecyl derivative (C12) exhibits the lowest MIC and MBC values due to improved membrane penetration.
  • Mechanistic Insight : Longer chains enhance hydrophobic interactions with lipid membranes, while the hydroxyethyl group stabilizes the compound in aqueous phases, ensuring targeted delivery.

Tertiary Amines with Hydroxyethyl Groups

Compounds like bis(2-hydroxyethyl)methylamine (MDEA) share structural similarities but differ in applications. MDEA lacks a quaternary ammonium center and a long alkyl chain, rendering it ineffective as an antimicrobial agent. Instead, it is widely used in CO₂ absorption due to its tertiary amine reactivity:

Property This compound Bis(2-hydroxyethyl)methylamine (MDEA)
Structure Quaternary ammonium with C12 chain Tertiary amine with two hydroxyethyl groups
Key Application Antimicrobial agents CO₂ capture in industrial processes
Reactivity Disrupts cell membranes Reacts with CO₂ via base-catalyzed hydration
Temperature Sensitivity Stable up to 100°C Absorption capacity declines above 393.15 K

Contrasts :

  • Functional Groups : The quaternary ammonium center in this compound enables permanent positive charge, critical for microbial membrane disruption. MDEA, a tertiary amine, relies on reversible CO₂ reactions.
  • Performance Tradeoffs : MDEA exhibits high CO₂ capacity but slow absorption kinetics, whereas dodecyl derivatives prioritize rapid biocidal action.

Ethylene Oxide-Based Surfactants

Compounds like polyoxyethylene dodecyl ether (C12EOₙ) share the dodecyl chain but replace hydroxyethyl groups with ethylene oxide units. These surfactants are less toxic but lack antimicrobial specificity:

Parameter This compound Polyoxyethylene Dodecyl Ether (C12EO₆)
Charge Cationic Nonionic
Antimicrobial Efficacy High (MIC 1.56–3.12 µg/mL) Low (MIC > 100 µg/mL)
Biodegradability Moderate High

Key Insight: The cationic charge of this compound enhances electrostatic interactions with negatively charged microbial surfaces, a feature absent in nonionic surfactants.

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